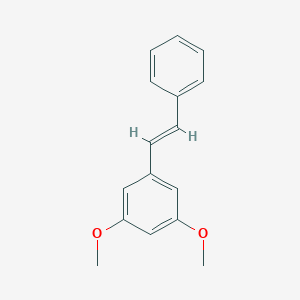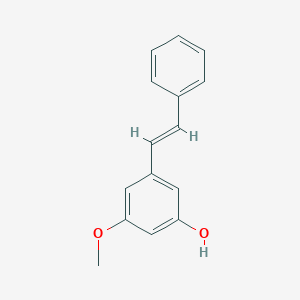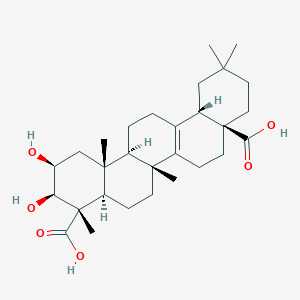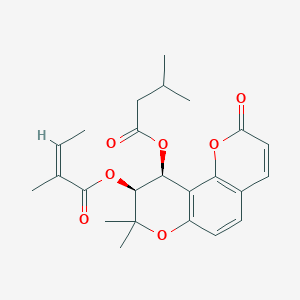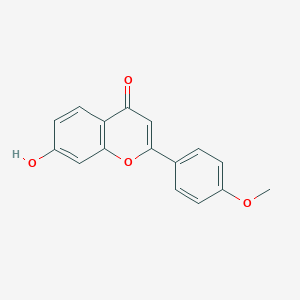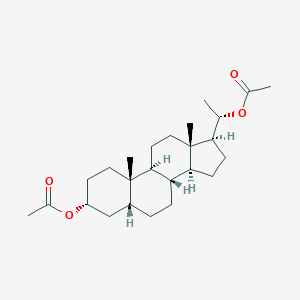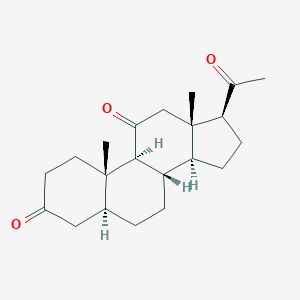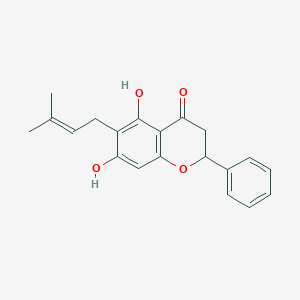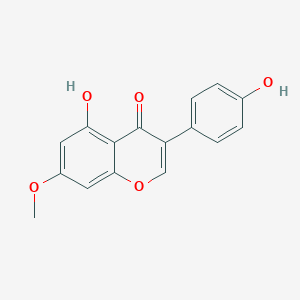
Prunetin
描述
普鲁奈汀是一种O-甲基化异黄酮,属于黄酮类化合物。 普鲁奈汀以其多种生物活性而闻名,包括作为人肝醛脱氢酶的变构抑制剂,以及在高血压大鼠中降低血压的能力 .
科学研究应用
普鲁奈汀具有广泛的科学研究应用:
作用机制
普鲁奈汀通过多种机制发挥作用:
生化分析
Biochemical Properties
Prunetin interacts with various enzymes and proteins. For instance, it acts as an allosteric inhibitor of human liver aldehyde dehydrogenase . Allosteric inhibitors work by binding to an enzyme at a site other than the active site, changing the enzyme’s conformation and reducing its activity. This interaction demonstrates the role of this compound in biochemical reactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells. For example, it has been shown to have cytotoxic effects on RT-4 cells, a type of urinary bladder cancer cell . This compound can induce apoptosis (programmed cell death) and arrest the cell cycle in the G0/G1 phase . It also increases the expression of CASP3 and TNF-α genes in RT-4 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it inhibits nitric oxide synthase activities, which can lead to a decrease in nitric oxide production . Nitric oxide is a signaling molecule that plays a key role in many physiological and pathological processes. By inhibiting its production, this compound can influence cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound has been shown to have cytotoxic effects on RT-4 cells at a concentration of 21.11 µg/mL . Over time, these effects may change due to factors such as the stability and degradation of this compound, as well as the long-term effects of this compound on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to interact with the metabolic pathways, Chemical carcinogenesis, Arachidonic acid metabolism, and Endocrine resistance pathway . These interactions can affect metabolic flux or metabolite levels.
准备方法
合成路线和反应条件: 普鲁奈汀可以通过多种方法合成。一种常见的方法是从柚皮素进行半合成。 该过程包括对查耳酮中间体的顺序脱乙酰基和氧化重排 . 该方法的关键反应是化学酶促顺序脱乙酰基形成6'-乙酰氧基-2',4''-二羟基-4'-甲氧基查耳酮,然后进行铊(III)硝酸盐介导的氧化重排 .
工业生产方法: 普鲁奈汀的工业生产通常涉及另一种异黄酮染料木黄酮的甲基化。由于染料木黄酮成本高昂,因此已开发出替代合成路线。 这些路线包括对化学合成的5,7-二-O-甲基化前体在C-5位进行位点选择性脱甲基 .
化学反应分析
反应类型: 普鲁奈汀会发生各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 铊(III)硝酸盐通常用于氧化重排.
还原: 可以使用标准还原剂,例如硼氢化钠。
取代: 甲基化反应通常使用碘甲烷或硫酸二甲酯。
相似化合物的比较
属性
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVAGISDHMXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022530 | |
| Record name | Prunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-59-0 | |
| Record name | Prunetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prunetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRUNETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG4H5H11J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 - 248 °C | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does prunetin exert its anti-inflammatory effects?
A1: this compound exhibits anti-inflammatory activity through multiple mechanisms. Research shows it can suppress the NF-κB signaling pathway, [, , ] which plays a crucial role in inflammation. It also activates the JNK pathway [] and inhibits the phosphorylation of p-Iκbα, p-NF-κB 65, and p-JNK. []
Q2: What is the role of this compound in apoptosis (programmed cell death)?
A2: this compound induces apoptosis through various mechanisms, including the intrinsic pathway. It has been shown to promote the cleavage of PARP and caspase-3, [] increase the expression of cleaved caspase-9 and the pro-apoptotic protein Bak, [] and decrease the expression of the anti-apoptotic protein Bcl-xL. []
Q3: How does this compound affect pancreatic β-cells?
A3: Research suggests that this compound protects pancreatic β-cells from dexamethasone-induced apoptosis. This protection involves the modulation of the p53 signaling pathway, reducing the expression of p53, Bax, and Rb proteins, and increasing Bcl2 protein expression. [] Additionally, this compound decreases dexamethasone-induced caspase-3 activity in pancreatic β-cells. []
Q4: Can this compound impact glucose metabolism?
A4: Studies suggest that this compound exhibits antihyperglycemic activity. In streptozotocin-induced diabetic rats, this compound treatment lowered blood glucose levels and increased insulin levels. [] It also enhanced antioxidant enzyme activity in liver and renal tissues. []
Q5: How does this compound contribute to anti-cancer effects?
A5: this compound has demonstrated anti-cancer properties through various mechanisms, including inducing apoptosis and cell cycle arrest. For instance, it has shown efficacy against urinary bladder cancer cells (RT-4) by inducing apoptosis and cell cycle arrest in the G0/G1 phase. [] This effect is linked to increased expression of CASP3 and TNF-α genes. [] In gastric cancer cells, this compound induces cell death via necroptosis, potentially through the receptor-interacting protein kinase 3 (RIPK3). []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol.
Q7: What spectroscopic techniques are used to characterize this compound?
A7: this compound is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , , ] These methods help elucidate its structure and identify characteristic signals associated with its functional groups.
Q8: Are there studies on this compound's stability under different conditions?
A8: Yes, research has explored the stability of this compound and its metabolites. One study focused on the glucuronidation of this compound, revealing that the thermostability of microsomes involved in this process is isoform- and organ-dependent. [] Specifically, human liver microsomal UGT activities exhibited higher heat stability at 37 °C compared to intestinal microsomal UGT activities. [] This difference is attributed to the higher thermostability of human UGT1A9, predominantly found in the liver, compared to UGT1A10 and UGT1A8 found in the intestine. []
Q9: What is known about the formulation of this compound for improved delivery?
A9: Researchers have explored microemulsion formulations containing this compound (PMF) for potential oral administration. [] These formulations have shown promising results in reducing proinflammatory cytokine levels in LPS-induced macrophage cells without exhibiting mutagenic activity or significant side effects in acute oral toxicity tests. []
Q10: How does the structure of this compound contribute to its biological activities?
A10: The presence of specific functional groups in this compound's structure contributes to its various activities. For instance, the hydroxyl groups are essential for its antioxidant properties. Modifications to its structure, like methylation, can influence its binding affinity to target proteins and consequently alter its potency and selectivity. []
Q11: What in vitro models have been used to study this compound's effects?
A11: Numerous in vitro studies have used various cell lines to investigate the biological activities of this compound. These include primary cultured rabbit articular chondrocytes, [] rat insulinoma (INS-1) cells, [] human airway epithelial cells (NCI-H292), [, , ] urinary bladder cancer cells (RT-4), [] and mouse macrophage RAW264.7 cells. [, ] These models help elucidate its impact on cellular processes like inflammation, apoptosis, and cell signaling pathways.
Q12: What are the findings from in vivo studies on this compound?
A12: In vivo studies using animal models have further validated the pharmacological effects of this compound observed in vitro. For example, in a rat model of diabetic nephropathy, this compound administration significantly reduced blood glucose levels, improved lipid profiles, and attenuated oxidative stress markers. [, ] Furthermore, it upregulated the expression of insulin receptor substrate 1 (IRS-1) and glucose transporter 2 (GLUT-2) mRNA genes, indicating potential benefits in glucose metabolism. []
Q13: What analytical methods are used to quantify this compound in biological samples?
A13: this compound can be quantified in various matrices using techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry. [, ] These methods offer the sensitivity and selectivity required to measure this compound levels in complex biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




